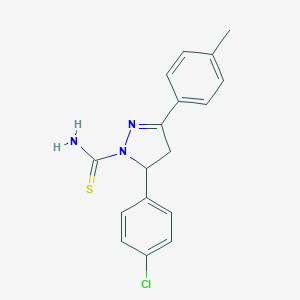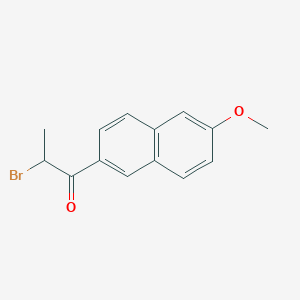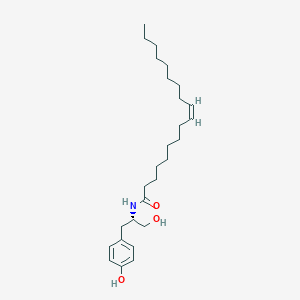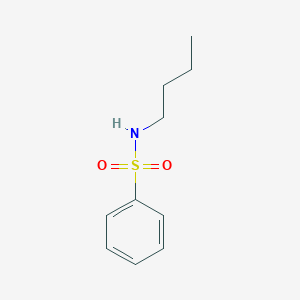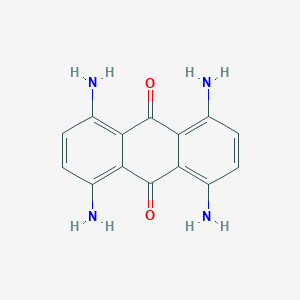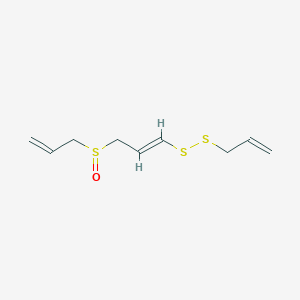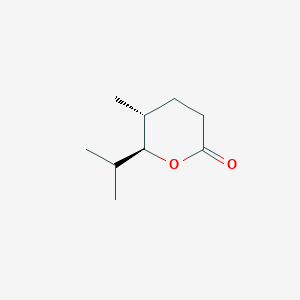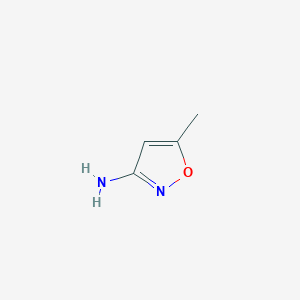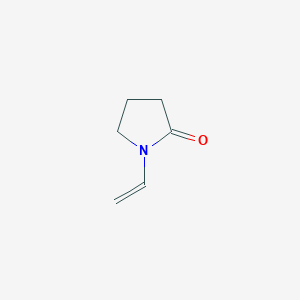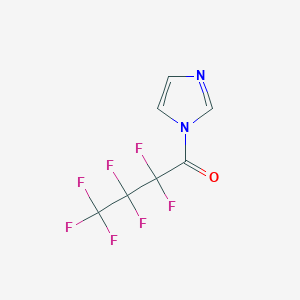![molecular formula C8H14O3 B125027 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone CAS No. 144829-98-1](/img/structure/B125027.png)
1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone, also known as dihydrojasmone, is a cyclic ketone that belongs to the family of jasmonates. It is a colorless liquid with a pleasant floral odor that is widely used in the fragrance and flavor industry. In recent years, the scientific community has shown a growing interest in dihydrojasmone due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
Mechanism Of Action
The exact mechanism of action of 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene is not fully understood, but it is believed to act through the activation of the jasmonate signaling pathway. This pathway is involved in various physiological processes, including defense against pathogens, regulation of growth and development, and response to environmental stress. Dihydrojasmone has been shown to activate the expression of several genes involved in the jasmonate pathway, which may contribute to its biological effects.
Biochemical And Physiological Effects
Dihydrojasmone has been shown to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, and oxidative stress. It has been found to inhibit the growth of cancer cells and induce apoptosis through the activation of caspases, which are involved in the programmed cell death pathway. Moreover, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. Additionally, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has been found to possess potent anti-oxidant activity, which may protect against oxidative stress-induced damage.
Advantages And Limitations For Lab Experiments
Dihydrojasmone has several advantages as a research tool, including its high purity, stability, and low toxicity. It can be easily synthesized in large quantities and is readily available from commercial sources. However, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has some limitations as a research tool, including its limited solubility in water and some organic solvents. Moreover, its mechanism of action is not fully understood, which may limit its use in some experimental systems.
Future Directions
There are several future directions for research on 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene, including the elucidation of its mechanism of action, the identification of its molecular targets, and the development of more efficient synthesis methods. Moreover, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has potential applications in various fields, including agriculture, medicine, and biotechnology. It may be used as a natural pesticide or herbicide, as well as a chemotherapeutic agent for the treatment of cancer. Additionally, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene may be used as a flavor or fragrance ingredient in various products. Further research is needed to fully explore the potential of 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene and its derivatives.
Synthesis Methods
Dihydrojasmone can be synthesized by several methods, including the oxidation of natural jasmonic acid, the reduction of jasmonyl chloride, and the cyclization of 3-methyl-2-pentenoic acid. The most commonly used method is the reduction of jasmonyl chloride with sodium borohydride, which yields 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene with high purity and yield.
Scientific Research Applications
Dihydrojasmone has been extensively studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. Moreover, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has been found to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. Additionally, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has been shown to possess potent anti-oxidant activity, which may protect against oxidative stress-induced damage.
properties
CAS RN |
144829-98-1 |
|---|---|
Product Name |
1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone |
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone |
InChI |
InChI=1S/C8H14O3/c1-5(9)7-6(2)10-8(3,4)11-7/h6-7H,1-4H3/t6-,7-/m1/s1 |
InChI Key |
DECGIDYVUDWJEE-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC(O1)(C)C)C(=O)C |
SMILES |
CC1C(OC(O1)(C)C)C(=O)C |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)C |
synonyms |
D-threo-2-Pentulose, 1,5-dideoxy-3,4-O-(1-methylethylidene)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



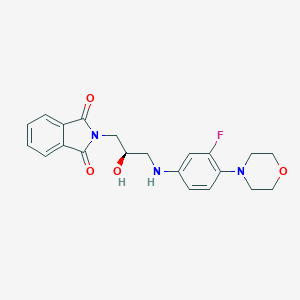
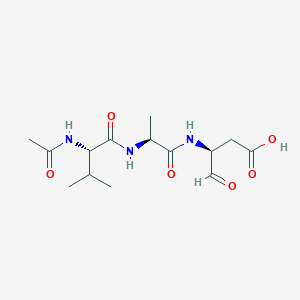
![1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone](/img/structure/B124948.png)
